Cas no 2679927-65-0 (ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate)

エチル (3R)-3-(4-ブロモフェニル)-3-{(tert-ブトキシ)カルボニルアミノ}プロパノエートは、キラルな構造を有する有機化合物であり、医薬品中間体や有機合成における重要なビルディングブロックとして利用されます。4-ブロモフェニル基とtert-ブトキシカルボニル(Boc)保護基を有するため、選択的な反応性が特徴です。特に、立体特異的な合成経路において高い利便性を発揮し、光学活性を保持したままさらなる修飾が可能です。Boc基の存在下でアミン部位の保護が容易であり、多段階合成における安定性にも優れています。有機溶媒への溶解性が良好で、取り扱い性に優れる点も利点です。

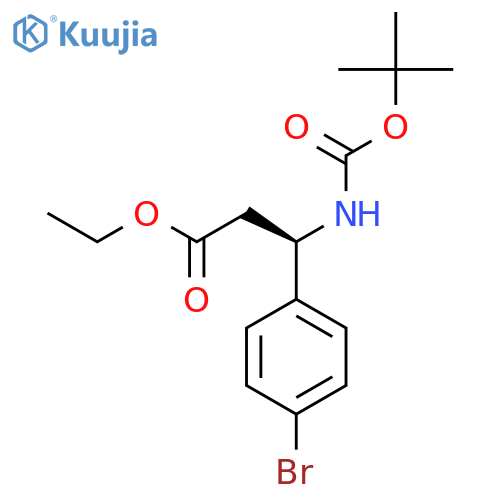

2679927-65-0 structure

商品名:ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate

ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate 化学的及び物理的性質

名前と識別子

-

- ethyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate

- EN300-28301044

- 2679927-65-0

- ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate

-

- インチ: 1S/C16H22BrNO4/c1-5-21-14(19)10-13(11-6-8-12(17)9-7-11)18-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,18,20)/t13-/m1/s1

- InChIKey: DSKYPSCHPAKOFA-CYBMUJFWSA-N

- ほほえんだ: BrC1C=CC(=CC=1)[C@@H](CC(=O)OCC)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 371.07322g/mol

- どういたいしつりょう: 371.07322g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 8

- 複雑さ: 373

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 64.6Ų

ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28301044-2.5g |

ethyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate |

2679927-65-0 | 95.0% | 2.5g |

$3051.0 | 2025-03-19 | |

| Enamine | EN300-28301044-1g |

ethyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate |

2679927-65-0 | 1g |

$1557.0 | 2023-09-07 | ||

| Enamine | EN300-28301044-5g |

ethyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate |

2679927-65-0 | 5g |

$4517.0 | 2023-09-07 | ||

| Enamine | EN300-28301044-1.0g |

ethyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate |

2679927-65-0 | 95.0% | 1.0g |

$1557.0 | 2025-03-19 | |

| Enamine | EN300-28301044-0.05g |

ethyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate |

2679927-65-0 | 95.0% | 0.05g |

$1308.0 | 2025-03-19 | |

| Enamine | EN300-28301044-0.25g |

ethyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate |

2679927-65-0 | 95.0% | 0.25g |

$1432.0 | 2025-03-19 | |

| Enamine | EN300-28301044-0.1g |

ethyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate |

2679927-65-0 | 95.0% | 0.1g |

$1371.0 | 2025-03-19 | |

| Enamine | EN300-28301044-10g |

ethyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate |

2679927-65-0 | 10g |

$6697.0 | 2023-09-07 | ||

| Enamine | EN300-28301044-0.5g |

ethyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate |

2679927-65-0 | 95.0% | 0.5g |

$1495.0 | 2025-03-19 | |

| Enamine | EN300-28301044-5.0g |

ethyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate |

2679927-65-0 | 95.0% | 5.0g |

$4517.0 | 2025-03-19 |

ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

2679927-65-0 (ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate) 関連製品

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 506-17-2(cis-Vaccenic acid)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量